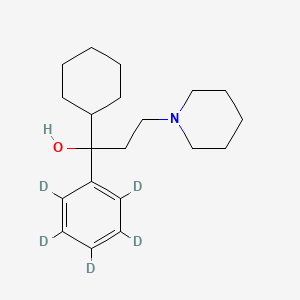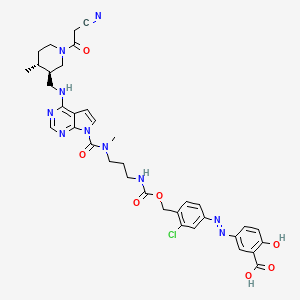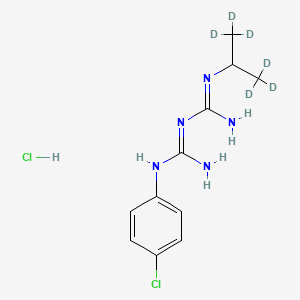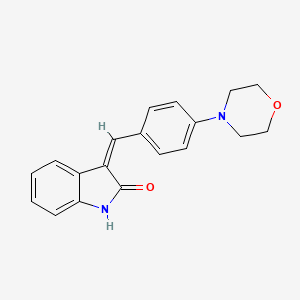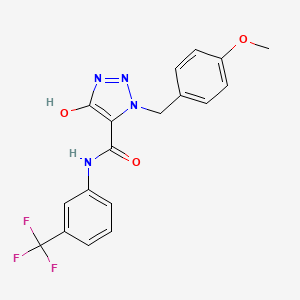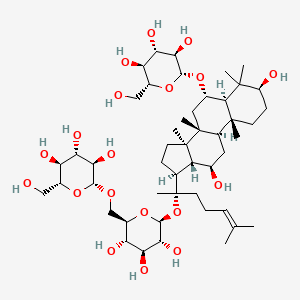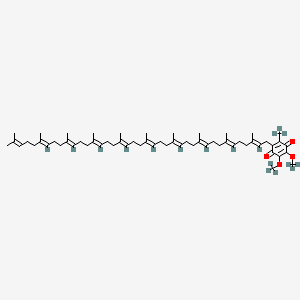
Coenzyme Q10-d9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coenzyme Q10-d9 is a deuterium-labeled version of Coenzyme Q10, a naturally occurring compound found in the mitochondria of cells. Coenzyme Q10 plays a crucial role in the electron transport chain, which is essential for the production of adenosine triphosphate, the primary energy carrier in cells. This compound is used primarily in scientific research to study the pharmacokinetics and metabolism of Coenzyme Q10 due to its stable isotope labeling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Coenzyme Q10-d9 involves the incorporation of deuterium atoms into the Coenzyme Q10 molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of Coenzyme Q10 in the presence of deuterium gas, resulting in the replacement of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using deuterated starting materials. The process includes multiple steps such as hydrogenation, purification, and crystallization to ensure high purity and yield of the final product. Advanced techniques like high-performance liquid chromatography and mass spectrometry are used to verify the isotopic purity and chemical composition of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Coenzyme Q10-d9 undergoes various chemical reactions, including:
Oxidation and Reduction: this compound can be oxidized to its quinone form and reduced back to its hydroquinone form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acidic or basic conditions can facilitate the substitution of deuterium atoms.
Major Products Formed
The major products formed from the reactions of this compound include its oxidized quinone form and reduced hydroquinone form. These products are essential for studying the redox behavior and metabolic pathways of Coenzyme Q10 .
Applications De Recherche Scientifique
Coenzyme Q10-d9 has a wide range of scientific research applications, including:
Mécanisme D'action
Coenzyme Q10-d9 exerts its effects primarily through its role in the electron transport chain, where it facilitates the transfer of electrons and the production of adenosine triphosphate. It also acts as an antioxidant, protecting cells from oxidative damage by scavenging free radicals. The molecular targets of this compound include mitochondrial respiratory complexes and various enzymes involved in cellular metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ubiquinone-10: The non-deuterated form of Coenzyme Q10, which shares similar chemical properties and biological functions.
Ubiquinol-10: The reduced form of Coenzyme Q10, which acts as a potent antioxidant.
Plastoquinone: A similar quinone compound found in plants, involved in the photosynthetic electron transport chain.
Uniqueness
Coenzyme Q10-d9 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific studies. This makes it an invaluable tool for researchers studying the pharmacokinetics, metabolism, and therapeutic effects of Coenzyme Q10 .
Propriétés
Formule moléculaire |
C59H90O4 |
|---|---|
Poids moléculaire |
872.4 g/mol |
Nom IUPAC |
2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5,6-bis(trideuteriomethoxy)-3-(trideuteriomethyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C59H90O4/c1-44(2)24-15-25-45(3)26-16-27-46(4)28-17-29-47(5)30-18-31-48(6)32-19-33-49(7)34-20-35-50(8)36-21-37-51(9)38-22-39-52(10)40-23-41-53(11)42-43-55-54(12)56(60)58(62-13)59(63-14)57(55)61/h24,26,28,30,32,34,36,38,40,42H,15-23,25,27,29,31,33,35,37,39,41,43H2,1-14H3/b45-26+,46-28+,47-30+,48-32+,49-34+,50-36+,51-38+,52-40+,53-42+/i12D3,13D3,14D3 |
Clé InChI |
ACTIUHUUMQJHFO-YYVXISADSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1=C(C(=O)C(=C(C1=O)OC([2H])([2H])[2H])OC([2H])([2H])[2H])C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
SMILES canonique |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


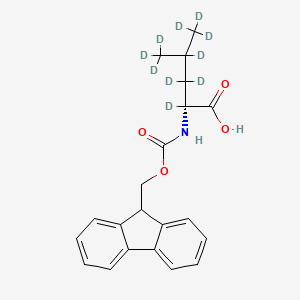
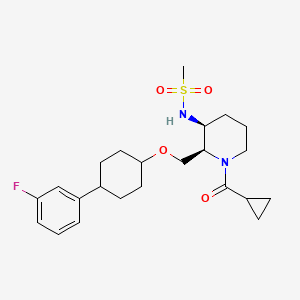
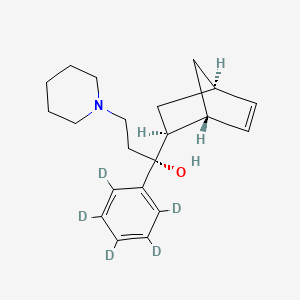
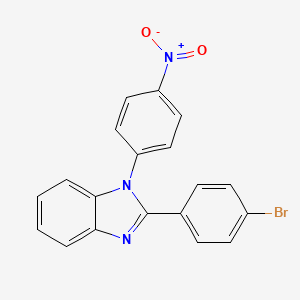
![[(2R,4S,5R)-4-acetyloxy-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12408410.png)
